molecular formula C16H24BrClN2O3 B142742 Remoxipride hydrochloride CAS No. 73220-03-8

Remoxipride hydrochloride

Cat. No.: B142742
CAS No.: 73220-03-8
M. Wt: 407.7 g/mol
InChI Key: WCPXLMIPGMFZMY-MERQFXBCSA-N
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Description

3-Bromo-N-[(2S)-1-ethyl-2-pyrrolidinyl]methyl-2,6-dimethoxybenzamide , is an atypical antipsychotic agent. It was initially developed by the Swedish company Astra and gained approval in the UK in 1989 . it was later withdrawn due to an increased incidence of aplastic anemia associated with its use . Remoxipride has a moderate therapeutic index and duration of action.

Scientific Research Applications

Remoxipride’s applications span various fields:

    Psychiatry: Treatment of acute and chronic schizophrenia, especially when delusions, hallucinations, and thought disturbances are prominent.

    Neuropharmacology: Studying dopamine receptor subtypes and their roles.

    Pharmacokinetics: High bioavailability, rapid blood-brain barrier penetration, and renal excretion.

    Comparative Studies: Investigating its unique properties compared to other antipsychotics.

Mechanism of Action

Target of Action

Remoxipride hydrochloride is an atypical antipsychotic agent that is specific for dopamine D2 receptors . These receptors are primarily found in the brain and are involved in a variety of functions, including motor control, reward, and cognition.

Mode of Action

Remoxipride acts as a selective dopamine D2 antagonist . This means it binds to D2 receptors, blocking them from being activated by dopamine. Chronic use of Remoxipride upregulates the expression of D2 receptors, while downregulating the expression of D1 and D5 receptors in the prefrontal cortex . This activity may be related to the antipsychotic activity of Remoxipride . Remoxipride displays weaker binding to D2 dopaminergic receptors than dopamine . This weaker binding is thought to account for the reduced incidence of Parkinsonism .

Biochemical Pathways

The primary pathway affected by Remoxipride is the dopaminergic pathway in the brain, specifically the D2 receptors. By blocking these receptors, Remoxipride alters the balance of dopamine in the brain, which can help to alleviate symptoms of schizophrenia .

Pharmacokinetics

Remoxipride is approximately 90% bioavailable . In patients with normal creatinine clearance, Remoxipride reaches a Cmax of 5.5 ± 1.1 µmol/L, with a Tmax of 0.8 ± 0.2 h, and an AUC of 39 ± 9 µmolh/L . In patients with moderate renal impairment, these values change to a Cmax of 7.7 ± 2.7 µmol/L, a Tmax of 0.9 ± 0.4 h, and an AUC of 63 ± 34 µmolh/L . In patients with severe renal impairment, Remoxipride reaches a Cmax of 9.3 ± 2.3 µmol/L, with a Tmax of 1.4 ± 0.9 h, and an AUC of 123 ± 60 µmol*h/L .

Result of Action

The molecular and cellular effects of Remoxipride’s action primarily involve changes in dopamine receptor activity in the brain. By blocking D2 receptors, Remoxipride can help to alleviate symptoms of schizophrenia, such as hallucinations, delusions, and cognitive impairment . It was withdrawn due to deaths associated with aplastic anemia .

Action Environment

The action, efficacy, and stability of Remoxipride can be influenced by various environmental factors. For instance, the drug’s effectiveness can be affected by the patient’s renal function, as impaired renal function can lead to increased plasma concentrations of the drug . Additionally, the drug’s stability can be affected by factors such as temperature and pH.

Safety and Hazards

Remoxipride hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Biochemical Analysis

Biochemical Properties

Remoxipride hydrochloride acts as a weak selective dopamine D2 receptor antagonist . It displays weaker binding to D2 dopaminergic receptors than dopamine . This weaker binding is thought to account for the reduced incidence of Parkinsonism .

Cellular Effects

This compound influences cell function by interacting with dopamine D2 receptors . Chronic use of this compound upregulates the expression of D2 receptors, while downregulating the expression of D1 and D5 receptors in the prefrontal cortex . This activity may be related to the antipsychotic activity of this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with dopamine D2 receptors . It acts as an antagonist, blocking the action of dopamine, a neurotransmitter . This results in an upregulation of D2 receptors and a downregulation of D1 and D5 receptors in the prefrontal cortex .

Temporal Effects in Laboratory Settings

It is known that this compound has a moderate therapeutic index and duration of action .

Dosage Effects in Animal Models

It is known that this compound was withdrawn due to deaths associated with aplastic anemia .

Metabolic Pathways

This compound can be N-dealkylated to FLA 853, oxidized to FLA 850, or N-deethylated to FLA 838 . None of these metabolites have measurable activity on dopamine D2 receptors .

Transport and Distribution

It is known that this compound is approximately 90% bioavailable .

Subcellular Localization

It is known that this compound interacts with dopamine D2 receptors, which are typically found in the brain .

Preparation Methods

The synthetic route for Remoxipride involves several steps:

    Bromination: 2,6-dimethoxybenzoic acid is first brominated to obtain 3-bromo-2,6-dimethoxybenzoic acid.

    Acyl Chloride Formation: The resulting acid is then converted to the corresponding benzoyl chloride using thionyl chloride.

    Reaction with Aminomethylpyrrolidine: The benzoyl chloride reacts with 2-aminomethyl-1-ethylpyrrolidine to yield Remoxipride.

Chemical Reactions Analysis

Remoxipride primarily interacts with dopamine D2 receptors. It exhibits high selectivity for D2 receptors, blocking dopamine binding. Notably, it has low affinity for non-dopaminergic neurotransmitter receptors (e.g., serotonin, norepinephrine, acetylcholine, histamine, and GABA), minimizing side effects . Common reactions include:

    Dopamine D2 Receptor Antagonism: Remoxipride selectively blocks dopamine binding to D2 receptors.

    Minimal Non-Dopaminergic Effects: Due to low affinity for other receptors, side effects are reduced.

Comparison with Similar Compounds

While Remoxipride is no longer widely used, its selectivity for D2 receptors distinguishes it from other antipsychotics. Similar compounds include:

  • Sulpiride
  • Amisulpride
  • Risperidone

Properties

IUPAC Name

3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O3.ClH/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3;/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20);1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPXLMIPGMFZMY-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

80125-14-0 (Parent)
Record name Remoxipride hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073220038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID801349035
Record name Remoxipride hydrochloride anhydrous
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73220-03-8
Record name Remoxipride hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73220-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Remoxipride hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073220038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remoxipride hydrochloride anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801349035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REMOXIPRIDE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

30 ml of thionyl chloride is added to 17.6 g (0.067 mol) of 3-bromo-2,6-dimethoxybenzoic acid. The mixture is heated on a steam bath for 30 minutes. To the solution is added 50 ml of toluene. The solvent and excess thionyl chloride is evaporated at reduced pressure. The residue is dissolved in 50 ml of dry methyl ethyl ketone. The solution is added dropwise while stirring to 9.23 g (0.072 mol) of 2-(aminomethyl)-1-ethylpyrrolidine in 50 ml of methyl ethyl ketone. After stirring for 30 minutes at room temperature 150 ml of ethyl ether is added. The obtained precipitate is filtered off, washed with ether and recrystallized twice from ethanol-isopropyl ether. Yield: 21.0 g, m.p. 182°-84° C. (first recrystallization). m.p. 184°-85° C. (second recrystallization).
Quantity
30 mL
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17.6 g
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50 mL
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9.23 g
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50 mL
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150 mL
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Synthesis routes and methods II

Procedure details

Using the same method as for compound in Example 14, except of the addition of triethylamine, this compound was prepared from 8.4 g (0.032 mol) of 3-bromo-2,6-dimethoxybenzoic acid, 20 ml of thionyl chloride and 9.0 g (0.032 mol) of (+)-2-(aminomethyl)-1-ethylpyrrolidine d-tartrate. Yield: 7.5 g, m.p. 166°-68° C., [α]D20° =10.7° (0.5% in water).
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0 (± 1) mol
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8.4 g
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20 mL
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(+)-2-(aminomethyl)-1-ethylpyrrolidine d-tartrate
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9 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Remoxipride Hydrochloride?

A1: this compound functions as a selective dopamine D2 receptor antagonist. [, ] This means it binds to the D2 receptor subtype of dopamine receptors, primarily in the limbic system of the brain, and blocks dopamine from binding and exerting its effects. [, ] This selective antagonism of dopamine D2 receptors is thought to be the primary mechanism underlying its antipsychotic effects. [, ]

Q2: How does the structure of this compound compare to a closely related compound, FLA 797, and how do these differences impact their activity?

A2: Although both this compound and FLA 797 are 2,6-disubstituted benzamides, key structural differences influence their interaction with dopamine receptors. [] In this compound, the carbonyl group is oriented nearly perpendicular to the benzene ring, preventing the formation of an intramolecular hydrogen bond observed in FLA 797. [] FLA 797, being a salicylamide, exhibits a planar conformation stabilized by a hydrogen bond between the phenol and carbonyl groups. [] Furthermore, this compound adopts an extended side chain conformation in contrast to the folded conformation of FLA 797. [] These structural variations contribute to differences in their binding affinity and dopamine receptor blocking activity.

Q3: What is known about the pharmacokinetics of this compound, particularly in individuals with renal impairment?

A3: Studies have shown that this compound is predominantly excreted unchanged by the kidneys. [] In individuals with severe renal impairment, the area under the curve (AUC), maximum concentration (Cmax), and half-life (t1/2) of this compound are significantly increased compared to those with normal renal function. [] This suggests that dosage adjustments may be necessary for patients with compromised renal function to avoid drug accumulation and potential toxicity. []

Q4: Has this compound demonstrated any effects on sigma binding sites in the brain?

A4: In subchronic treatment studies in rats, this compound, unlike haloperidol, did not alter the density or affinity of sigma binding sites in the brain. [] This suggests that this compound may have a distinct pharmacological profile compared to other antipsychotic medications that do affect sigma receptors. []

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